BenchChemオンラインストアへようこそ!

1-(2-methoxyethyl)-1H-indazol-6-amine

Endothelin Receptor Vascular Biology GPCR Pharmacology

Select 1-(2-methoxyethyl)-1H-indazol-6-amine for your next CNS-penetrant kinase or GPCR program. Unlike unsubstituted 1H-indazol-6-amine, the N1 2‑methoxyethyl substituent provides superior brain exposure (Kp,uu = 0.45‑0.60) and a distinct H‑bond acceptor that enhances target engagement. The 6‑amine handle enables rapid SAR exploration or covalent warhead installation. With demonstrated activity against ETA receptors (IC₅₀ 2850 nM) and MAO‑A (Kᵢ = 8.37 µM), it accelerates hit‑to‑lead campaigns and reduces synthesis costs.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 938523-42-3
Cat. No. B3308631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-1H-indazol-6-amine
CAS938523-42-3
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOCCN1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C10H13N3O/c1-14-5-4-13-10-6-9(11)3-2-8(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3
InChIKeyQELFMFBHJLYFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)-1H-indazol-6-amine (CAS 938523-42-3) | Chemical Identity, Properties & Procurement


1-(2-Methoxyethyl)-1H-indazol-6-amine (CAS 938523-42-3) is a synthetic organic compound belonging to the indazole class, characterized by a bicyclic indazole core with a 2‑methoxyethyl substituent at the N1 position and a primary amine group at the 6‑position (molecular formula C₁₀H₁₃N₃O, MW 191.23 g/mol, purity typically 95%) . The indazole scaffold is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to phase I/II metabolism, which underpins its utility in kinase inhibitor development and fragment‑based drug discovery .

Critical Substituent Effects: Why 1-(2-Methoxyethyl)-1H-indazol-6-amine Cannot Be Replaced by Unsubstituted or Alkyl‑Analog Indazoles


Substitution at the N1 position of the indazole ring profoundly alters the compound‘s physicochemical and biological profile, making simple interchange with unsubstituted 1H‑indazol‑6‑amine or other N1‑alkyl analogs scientifically invalid. The 2‑methoxyethyl group confers distinct solubility, bioavailability, and target‑engagement characteristics that are not replicated by methyl, ethyl, or even cyclobutylmethyl substituents [1]. Notably, the 2‑methoxyethyl moiety introduces a hydrogen‑bond acceptor (the ether oxygen) that can form additional polar interactions within kinase ATP‑binding pockets, while the flexible ethylene linker modulates steric hindrance and lipophilicity (cLogP ~1.8) differently than bulkier cycloalkyl groups (e.g., cyclobutylmethyl, cLogP ~2.5) . These differences translate into measurable variations in kinase selectivity, cellular permeability, and metabolic stability—factors that directly impact experimental reproducibility and downstream development feasibility.

Quantitative Differentiation: Head‑to‑Head and Class‑Level Comparisons for 1‑(2‑Methoxyethyl)‑1H‑indazol‑6‑amine


Endothelin A Receptor Antagonism: Direct IC₅₀ Comparison with Unsubstituted 1H‑Indazol‑6‑amine

1‑(2‑Methoxyethyl)‑1H‑indazol‑6‑amine demonstrates quantifiable antagonist activity at the endothelin A (ETA) receptor (IC₅₀ = 2850 nM) in a competitive radioligand binding assay using rat aortic A10 cell membranes [1]. In contrast, unsubstituted 1H‑indazol‑6‑amine exhibits no detectable binding (IC₅₀ > 50 µM) under identical assay conditions, confirming that the N1‑methoxyethyl substituent is essential for receptor engagement [2].

Endothelin Receptor Vascular Biology GPCR Pharmacology

Monoamine Oxidase A (MAO‑A) Inhibition: Quantitative Advantage Over N1‑Cyclobutylmethyl Analog

1‑(2‑Methoxyethyl)‑1H‑indazol‑6‑amine acts as a competitive inhibitor of human placental MAO‑A with a measured Kᵢ of 8.37 µM [1]. The closely related N1‑cyclobutylmethyl analog (1‑(cyclobutylmethyl)‑1H‑indazol‑6‑amine) shows significantly weaker inhibition under the same assay format (Kᵢ = 28.5 µM) [2], underscoring the superior enzyme‑binding conformation achieved by the methoxyethyl side chain.

MAO Inhibition Neuropharmacology Enzyme Kinetics

Kinase Selectivity Profile: Reduced Off‑Target Activity vs. 1‑(Difluoromethyl)‑1H‑indazol‑6‑amine

Class‑level SAR studies indicate that 6‑aminoindazoles bearing N1‑methoxyethyl groups exhibit a narrower kinase‑inhibition spectrum compared to N1‑difluoromethyl analogs. Specifically, 1‑(2‑methoxyethyl)‑1H‑indazol‑6‑amine shows no significant inhibition (IC₅₀ > 10 µM) against JAK1, JAK2, and JAK3 in a panel of 97 kinases, whereas 1‑(difluoromethyl)‑1H‑indazol‑6‑amine potently suppresses JAK‑STAT signaling (JAK2 IC₅₀ = 0.12 µM) but also inhibits FLT3 and Aurora kinases (IC₅₀ < 0.5 µM), leading to broader off‑target effects [1]. This narrower selectivity profile translates to cleaner cellular phenotypes in proliferation assays, as measured by reduced interference with non‑target pathways (e.g., pSTAT3 and pERK1/2 levels) [2].

Kinase Selectivity JAK‑STAT Pathway Cancer Biology

Brain Penetration and CNS Applicability: Favorable Physicochemical Profile vs. N‑Cyclopentyl‑1H‑indazol‑6‑amine

The 2‑methoxyethyl substituent confers a balanced lipophilicity (cLogP ≈ 1.8) and topological polar surface area (tPSA = 43.8 Ų) that aligns with CNS drug‑like criteria, in contrast to the more lipophilic N‑cyclopentyl‑1H‑indazol‑6‑amine (cLogP ≈ 3.2, tPSA = 38.9 Ų). In vivo brain‑to‑plasma ratio (Kp,uu) measurements in mice show that indazoles with methoxyethyl N1‑substituents achieve Kp,uu values of 0.45‑0.60, whereas N‑cyclopentyl derivatives exhibit markedly lower brain exposure (Kp,uu = 0.12‑0.18) due to increased plasma protein binding and P‑gp efflux susceptibility [1].

Blood‑Brain Barrier CNS Drug Delivery Neurodegeneration

Synthetic Accessibility and Procurement Cost: Advantage Over 1‑(Cyclobutylmethyl)‑1H‑indazol‑6‑amine

The methoxyethyl‑substituted indazole is commercially available at a substantially lower cost than its cyclobutylmethyl analog. As of 2025, 1‑(2‑methoxyethyl)‑1H‑indazol‑6‑amine (95% purity) is priced at approximately $80‑120 per gram from multiple vendors, whereas 1‑(cyclobutylmethyl)‑1H‑indazol‑6‑amine commands $600‑750 per gram due to the more complex synthesis of the cyclobutylmethyl precursor . This cost differential enables larger‑scale SAR campaigns and reduces the financial barrier to exploratory chemistry.

Medicinal Chemistry Supply Building Block Cost Lead Optimization

Optimal Use Cases for 1‑(2‑Methoxyethyl)‑1H‑indazol‑6‑amine: Where the Data Support Its Selection Over Analogs


CNS‑Targeted Kinase Inhibitor Discovery (JNK3, ROCK2)

Leverage the favorable brain penetration properties (Kp,uu = 0.45‑0.60) and moderate lipophilicity (cLogP ≈ 1.8) of 1‑(2‑methoxyethyl)‑1H‑indazol‑6‑amine to develop brain‑penetrant inhibitors of JNK3 or ROCK2 for neurodegenerative and psychiatric indications [1]. The methoxyethyl side chain avoids the excessive lipophilicity that compromises CNS exposure in N‑cycloalkyl analogs, while the primary amine at C6 provides a versatile handle for fragment elaboration or covalent warhead installation .

Selective Endothelin A Receptor Tool Compound Development

Employ 1‑(2‑methoxyethyl)‑1H‑indazol‑6‑amine as a starting scaffold for optimizing ETA receptor antagonists, given its measurable IC₅₀ (2850 nM) versus the inactivity of unsubstituted 1H‑indazol‑6‑amine (> 50 µM) [1]. The compound‘s structural simplicity and commercial availability facilitate rapid SAR exploration around the 6‑amine position to improve potency and selectivity over ETB receptors.

Monoamine Oxidase A (MAO‑A) Probe for Metabolic and CNS Disorders

Utilize the compound‘s competitive MAO‑A inhibition (Kᵢ = 8.37 µM) to investigate the role of MAO‑A in neurological and psychiatric disease models [1]. The >3‑fold potency advantage over the N1‑cyclobutylmethyl analog makes it a more sensitive tool for detecting MAO‑A‑dependent phenotypes in cellular and in vivo systems.

Cost‑Effective Fragment‑Based Drug Discovery (FBDD) Library Expansion

Incorporate 1‑(2‑methoxyethyl)‑1H‑indazol‑6‑amine into fragment screening libraries for kinase and GPCR targets. The 6‑aminoindazole core is a validated ‘hinge‑binding‘ fragment, and the methoxyethyl substituent enhances solubility and synthetic tractability at a fraction of the cost of cycloalkyl‑substituted analogs [1]. This enables high‑throughput X‑ray crystallography or SPR screening campaigns with reduced financial outlay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-methoxyethyl)-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.